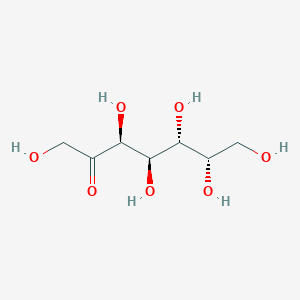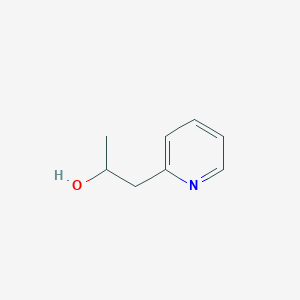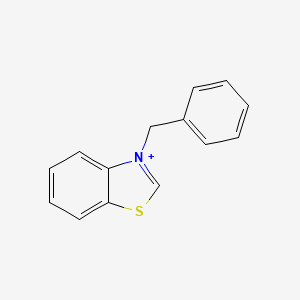
2,3,4,5-Tetrachloro-4'-biphenylol
Descripción general
Descripción
2,3,4,5-Tetrachloro-4'-biphenylol is a chlorinated biphenyl compound. These compounds are known for their complex chemical and physical properties, which have been the subject of various studies due to their environmental persistence and potential biological impacts.
Synthesis Analysis
- The synthesis of chlorinated biphenyls often involves reactions such as halogenation or coupling reactions. For instance, Gustavson et al. (1981) described the synthesis of 1,1-dihalo-2,3,4,5-tetraphenylstannoles, which can be related to the synthesis pathways of similar chlorinated compounds (Gustavson et al., 1981).
Molecular Structure Analysis
- Chlorinated biphenyls are known to have complex molecular structures. For example, Dhakal et al. (2019) studied 2,3-Dichloro-3',4'-dihydroxybiphenyl, revealing intramolecular hydrogen bonding and specific stacking interactions (Dhakal et al., 2019).
Chemical Reactions and Properties
- Chlorinated biphenyls undergo various chemical reactions, including redox reactions and coordination with metal ions. Lv et al. (2014) demonstrated how coordination polymers with chlorinated biphenyls show different structures and magnetic properties, highlighting the reactivity of these compounds (Lv et al., 2014).
Physical Properties Analysis
- The physical properties of chlorinated biphenyls like 2,3,4,5-Tetrachloro-4'-biphenylol are influenced by their molecular structure. The study by Hildebrandt et al. (2010) on a related compound, supercrowded 2,3,4,5-tetraferrocenylthiophene, highlighted how structural features affect physical properties like electrochemistry and solid-state structure (Hildebrandt et al., 2010).
Chemical Properties Analysis
- The chemical properties of chlorinated biphenyls are characterized by their reactivity and stability. Bergman and Wachtmeister (1977) focused on the synthesis of various chlorinated biphenyls, which provides insight into the chemical behavior and reactivity of these compounds (Bergman & Wachtmeister, 1977).
Aplicaciones Científicas De Investigación
Estrogenicity and Antiestrogenicity of Hydroxylated Polychlorinated Biphenyls : Studies have explored the estrogenic and antiestrogenic effects of hydroxylated polychlorinated biphenyls (PCBs), including compounds like 2,3,4,5-Tetrachloro-4'-biphenylol. These effects were investigated using various assays, indicating complex structure-estrogenicity/antiestrogenicity relationships specific to these compounds (Connor et al., 1997).
Impact on Mouse Liver Mitochondrial Oxidative Phosphorylation : The influence of tetrachlorobiphenylols, including 2',3',4',5'-Tetrachloro-4-biphenylol, on mouse liver mitochondrial respiration and ATPase activity was studied. These compounds showed varying degrees of inhibitory effects on mitochondrial functions (Narasimhan, Kim & Safe, 1991).
Crystal Structure Studies : Research on the crystal structures of related compounds, like 4-chloro-2'-biphenylol, has contributed to understanding the solid-state characteristics of these chemicals. Such studies have implications for the formation of solid-state compounds and their applications (Lehmler et al., 2002).
Antiestrogenic Activity in Human Serum : Hydroxylated PCB congeners identified in human serum, similar in structure to 2,3,4,5-Tetrachloro-4'-biphenylol, exhibit antiestrogenic activity. These studies are crucial for understanding the potential health impacts of PCBs and related compounds (Moore et al., 1997).
Effects on Aquatic Life : Research has been conducted on the effects of PCBs and their metabolites on aquatic life, such as the distribution and elimination of certain PCBs in rainbow trout. This research is important for understanding the environmental impact of these compounds (Guiney et al., 1979).
Metabolism and Toxicology : Studies on the metabolism and toxicological significance of PCBs, including chlorinated biphenyls, provide insights into their biotransformation and potential health risks (Schnellmann et al., 1984).
Propiedades
IUPAC Name |
4-(2,3,4,5-tetrachlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-9-5-8(10(14)12(16)11(9)15)6-1-3-7(17)4-2-6/h1-5,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESKVBRHSNTJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022350 | |
| Record name | 2,3,4,5-Tetrachloro-4'-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrachloro-4'-biphenylol | |
CAS RN |
67651-34-7 | |
| Record name | 2,3,4,5-Tetrachloro-4′-biphenylol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67651-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2',3',4'-5'-tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5-Tetrachloro-4'-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXY-2,3,4,5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH750S39FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



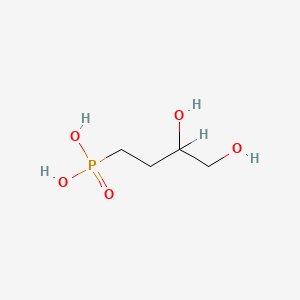
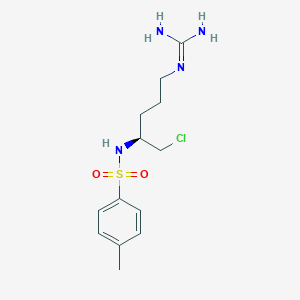
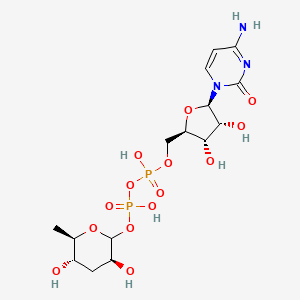
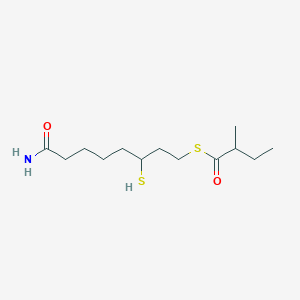

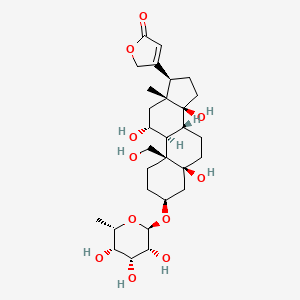
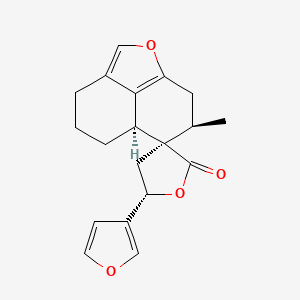
![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)


